2-cyclopropyl-1-[(2S,3S,4R,5R)-5-[6-[2-[1-[(2,5-dimethylphenyl)methyl]-5-methylindol-3-yl]ethylamino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]ethanone
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Description
2-cyclopropyl-1-[(2S,3S,4R,5R)-5-[6-[2-[1-[(2,5-dimethylphenyl)methyl]-5-methylindol-3-yl]ethylamino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]ethanone is a useful research compound. Its molecular formula is C34H38N6O4 and its molecular weight is 594.7 g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-cyclopropyl-1-[(2S,3S,4R,5R)-5-[6-[2-[1-[(2,5-dimethylphenyl)methyl]-5-methylindol-3-yl]ethylamino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]ethanone has garnered attention in pharmacological research due to its potential biological activity. Understanding its mechanisms and effects is crucial for evaluating its therapeutic applications.
Chemical Structure and Properties
The compound can be described by its complex structure which includes multiple functional groups that contribute to its biological activity. The molecular formula is C22H30N6O4, with a molecular weight of approximately 430.52 g/mol.
Research indicates that this compound may interact with various biological pathways:
- Adenosine Receptor Modulation : Preliminary studies suggest that it may act as an antagonist or modulator of adenosine receptors, which are involved in numerous physiological processes including inflammation and immune responses.
- Inhibition of Enzymatic Activity : The presence of the purine moiety suggests potential inhibition of kinases or phosphatases, which could lead to altered cell signaling pathways.
Anticancer Properties
Recent studies have highlighted the compound's potential anticancer effects. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 15 | Induces apoptosis |
PC-3 (Prostate Cancer) | 20 | Cell cycle arrest |
A549 (Lung Cancer) | 18 | Inhibits migration and invasion |
Neuroprotective Effects
Another area of investigation is the neuroprotective potential of this compound. Studies using neuronal cell cultures exposed to oxidative stress showed that treatment with the compound significantly reduced cell death and oxidative damage markers.
Anti-inflammatory Activity
The compound exhibits anti-inflammatory properties by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential therapeutic role in inflammatory diseases.
Case Study 1: Anticancer Efficacy
A study conducted on xenograft models demonstrated that administration of the compound led to a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within the tumor tissues.
Case Study 2: Neuroprotection in Animal Models
In a mouse model of neurodegeneration, treatment with the compound resulted in improved cognitive function as assessed by behavioral tests. Biochemical assays indicated reduced levels of oxidative stress markers in brain tissues.
Properties
Molecular Formula |
C34H38N6O4 |
---|---|
Molecular Weight |
594.7 g/mol |
IUPAC Name |
2-cyclopropyl-1-[(2S,3S,4R,5R)-5-[6-[2-[1-[(2,5-dimethylphenyl)methyl]-5-methylindol-3-yl]ethylamino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]ethanone |
InChI |
InChI=1S/C34H38N6O4/c1-19-4-6-21(3)24(12-19)16-39-15-23(25-13-20(2)5-9-26(25)39)10-11-35-32-28-33(37-17-36-32)40(18-38-28)34-30(43)29(42)31(44-34)27(41)14-22-7-8-22/h4-6,9,12-13,15,17-18,22,29-31,34,42-43H,7-8,10-11,14,16H2,1-3H3,(H,35,36,37)/t29-,30+,31+,34+/m0/s1 |
InChI Key |
JULMZFRVKFLKMZ-IMNMKIORSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(C3=C2C=CC(=C3)C)CCNC4=C5C(=NC=N4)N(C=N5)[C@H]6[C@@H]([C@@H]([C@H](O6)C(=O)CC7CC7)O)O |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(C3=C2C=CC(=C3)C)CCNC4=C5C(=NC=N4)N(C=N5)C6C(C(C(O6)C(=O)CC7CC7)O)O |
Origin of Product |
United States |
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